7H-pyrimido[4,5-d]azepine
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Overview
Description
7H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of seven-membered nitrogen-containing ringsThe structure of this compound consists of a fused pyrimidine and azepine ring, which imparts unique chemical and biological properties .
Preparation Methods
The synthesis of 7H-pyrimido[4,5-d]azepine can be achieved through various synthetic routes. One common method involves the cyclization of o-aminopyrimidine aldehydes or ketones. These precursors undergo hetero-annulation reactions to form the fused pyrimidine ring system . Another approach involves the oxidative coupling of N-uracil amidines and methylarenes under metal-free conditions, mediated by tert-butyl hydroperoxide (TBHP) . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
7H-pyrimido[4,5-d]azepine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can yield tetrasubstituted pyrimido[4,5-d]pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a 5-hydroxytryptamine 2C receptor agonist, it binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways . The compound’s structure allows it to fit into the receptor’s binding site, facilitating its agonistic activity.
Comparison with Similar Compounds
7H-pyrimido[4,5-d]azepine can be compared with other similar compounds, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]azepines. These compounds share a similar fused ring system but differ in the specific heteroatoms and ring sizes. The unique structure of this compound imparts distinct chemical and biological properties, making it a valuable scaffold for drug design .
Similar Compounds
- Pyrrolo[2,3-d]pyrimidines
- Pyrazolo[3,4-d]azepines
- Pyrimido[4,5-b]azepines
Properties
CAS No. |
42394-36-5 |
---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
7H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-8-7(1)5-10-6-11-8/h1-6,9H |
InChI Key |
SEFYFAHQQLNRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CC2=NC=NC=C21 |
Origin of Product |
United States |
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